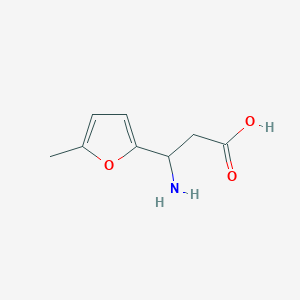
3-Amino-3-(5-methyl-2-furyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(5-methyl-2-furyl)propanoic acid is an organic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . It is characterized by the presence of an amino group and a furan ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid typically involves the reaction of 5-methyl-2-furylacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and minimize impurities, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
3-Amino-3-(5-methyl-2-furyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of substituted amino acids.
科学的研究の応用
3-Amino-3-(5-methyl-2-furyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(5-methyl-2-furyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Furanpropanoic acid, β-amino-5-methyl-
- 3-Amino-3-(5-methyl-furan-2-yl)-propionic acid
Uniqueness
3-Amino-3-(5-methyl-2-furyl)propanoic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research.
生物活性
3-Amino-3-(5-methyl-2-furyl)propanoic acid, also known as (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, is an amino acid derivative characterized by its unique furan ring structure. This compound has garnered attention due to its potential biological activities, which may influence various physiological processes, including interactions with neurotransmitter systems and metabolic pathways. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula: C10H13N1O2
- Molecular Weight: Approximately 169.18 g/mol
- IUPAC Name: (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
The compound's structure includes an amino group and a propanoic acid moiety attached to a furan ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring engages in π-π interactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects, including potential neuroprotective properties.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Neuroprotective Studies
In vitro studies have indicated that compounds structurally related to this compound may protect neuronal cells from oxidative stress and apoptosis. For instance, derivatives containing the furan moiety were shown to reduce cell death in neuronal cultures exposed to neurotoxic agents.
Antimicrobial Studies
While specific data on the antimicrobial properties of this compound itself is scarce, related compounds have demonstrated significant antibacterial and antifungal activities. For example, a study on pyrrolidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria . This suggests that further exploration of this compound could yield similar findings.
特性
IUPAC Name |
3-amino-3-(5-methylfuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWQYAAGGVGLJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396813 |
Source


|
| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439121-19-4 |
Source


|
| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














